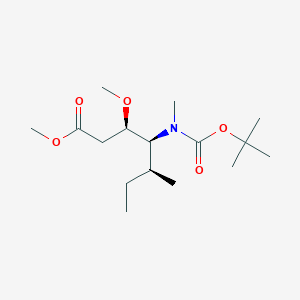

tert-butyl (2R,3S,4S)-1-(methoxycarbonyl)-2-methoxy-4-methylhexan-3-ylmethylcarbamate

CAS No.:

Cat. No.: VC13579982

Molecular Formula: C16H31NO5

Molecular Weight: 317.42 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H31NO5 |

|---|---|

| Molecular Weight | 317.42 g/mol |

| IUPAC Name | methyl (3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]heptanoate |

| Standard InChI | InChI=1S/C16H31NO5/c1-9-11(2)14(12(20-7)10-13(18)21-8)17(6)15(19)22-16(3,4)5/h11-12,14H,9-10H2,1-8H3/t11-,12+,14-/m0/s1 |

| Standard InChI Key | QUKPMKIGESHWTO-SCRDCRAPSA-N |

| Isomeric SMILES | CC[C@H](C)[C@@H]([C@@H](CC(=O)OC)OC)N(C)C(=O)OC(C)(C)C |

| SMILES | CCC(C)C(C(CC(=O)OC)OC)N(C)C(=O)OC(C)(C)C |

| Canonical SMILES | CCC(C)C(C(CC(=O)OC)OC)N(C)C(=O)OC(C)(C)C |

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound’s IUPAC name, methyl (3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]heptanoate, reflects its intricate stereochemistry and functional group arrangement . Its molecular formula, , corresponds to a molecular weight of 317.42 g/mol . Key structural features include:

-

A tert-butyl carbamate group () at the N-methyl position, providing steric protection for amines during synthetic sequences.

-

A methoxycarbonyl ester () at the terminal position, enhancing solubility and serving as a leaving group in nucleophilic reactions.

-

Methyl and methoxy substituents at the 2- and 4-positions, respectively, which influence conformational stability and chiral recognition.

The stereochemical configuration—(2R,3S,4S)—is critical for its biological interactions, as enantiomeric purity often dictates binding affinity to enzymes or receptors .

Table 1: Molecular Properties

Synthesis and Manufacturing

Multi-Step Synthetic Pathways

The synthesis of tert-butyl (2R,3S,4S)-1-(methoxycarbonyl)-2-methoxy-4-methylhexan-3-ylmethylcarbamate typically involves asymmetric catalysis and stereoselective protection-deprotection strategies to achieve the desired configuration. Key steps include:

-

Chiral Precursor Preparation: Starting from (R)- or (S)-configured alcohols or amines, nucleophilic substitution or Mitsunobu reactions establish the initial stereocenters .

-

Boc Protection: Introduction of the tert-butoxycarbonyl group via reaction with di-tert-butyl dicarbonate () in the presence of a base such as triethylamine .

-

Esterification: Coupling of the methoxycarbonyl group using methyl chloroformate or similar reagents under anhydrous conditions.

-

Purification: Chromatographic separation (e.g., HPLC or flash chromatography) to isolate the desired diastereomer.

A representative synthetic route is illustrated below:

Challenges in Stereochemical Control

Maintaining enantiomeric excess (ee) above 98% requires stringent control of reaction parameters, including temperature, solvent polarity, and catalyst loading . For instance, palladium-catalyzed cross-couplings or enzymatic resolutions may be employed to rectify stereochemical drifts .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF), but limited solubility in water . Its stability under acidic conditions is compromised due to the labile Boc group, which undergoes cleavage at pH < 4 .

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility in DMF | >50 mg/mL | |

| Stability (pH 7) | Stable at 25°C for 24 hours |

Biological Relevance and Applications

Role in Pharmaceutical Synthesis

As a chiral building block, this compound is integral to synthesizing protease inhibitors, kinase modulators, and GPCR-targeted therapeutics . For example, its carbamate moiety participates in hydrogen bonding with catalytic residues in enzyme active sites, while the methoxycarbonyl group enhances membrane permeability .

Case Study: Protease Inhibitor Development

In a patented application (US10889593B2), the compound served as an intermediate in producing macrocyclic peptides targeting hepatitis C virus (HCV) NS3/4A protease . Structural analogs derived from this carbamate demonstrated IC values below 10 nM in enzymatic assays .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume